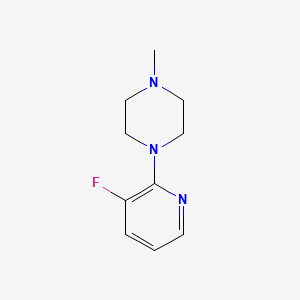

1-(3-Fluoropyridin-2-yl)-4-methylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluoropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNJAAWCEFRAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoropyridin 2 Yl 4 Methylpiperazine and Analogues

Retrosynthetic Analysis of the 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine Core Structure

Retrosynthetic analysis of this compound identifies two primary disconnection points, leading to plausible synthetic pathways. The core structure consists of a 3-fluoropyridine (B146971) ring linked to a 4-methylpiperazine moiety.

The most common disconnection is at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen (Disconnection A). This approach suggests a reaction between a 3-fluoropyridine derivative activated at the 2-position and 1-methylpiperazine (B117243). The pyridine precursor would require a suitable leaving group (X), such as a halogen (Cl, Br, F), making it susceptible to nucleophilic attack by the secondary amine of the piperazine.

A second strategic disconnection can be made at the N-CH₃ bond of the piperazine ring (Disconnection B). This route implies the initial formation of 1-(3-Fluoropyridin-2-yl)piperazine (B1214983), followed by the N-alkylation of the free secondary amine to introduce the methyl group. This pathway is particularly useful if the precursor, 1-(3-Fluoropyridin-2-yl)piperazine, is readily accessible or if variations at the 4-position of the piperazine are desired.

These two disconnections form the basis for the primary synthetic strategies employed to construct the target molecule.

Development and Optimization of Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several methods have been developed and optimized for the synthesis of this compound. These methods focus on efficiently forming the key pyridyl-piperazine and N-alkyl bonds.

Nucleophilic Aromatic Substitution Approaches on Fluoropyridine Intermediates

Nucleophilic aromatic substitution (SNAr) is a cornerstone method for synthesizing aryl-piperazine compounds. masterorganicchemistry.comyoutube.com This approach leverages the reaction between an electron-deficient aromatic ring and a nucleophile. masterorganicchemistry.com In the context of this compound, the synthesis typically involves the reaction of 1-methylpiperazine with a 2-halo-3-fluoropyridine. The pyridine ring is activated towards nucleophilic attack by the ring nitrogen and can be further enhanced by the presence of electron-withdrawing groups. nih.govresearchgate.net

The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for instance, proceeds via a nucleophilic aromatic substitution mechanism where the nitro group activates the ring for attack by the piperazine nucleophile. nih.gov A similar strategy can be applied using 2,3-difluoropyridine (B50371) or 2-chloro-3-fluoropyridine (B99640) as the electrophile and 1-methylpiperazine as the nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the generated acid. nih.govnih.gov

Table 1: Representative Conditions for SNAr Synthesis

| Electrophile | Nucleophile | Solvent | Base | Temperature |

|---|---|---|---|---|

| 2,3-Difluoropyridine | 1-Methylpiperazine | DMF | K₂CO₃ | 80-120 °C |

Palladium-Catalyzed Amination Strategies for Pyridyl-Piperazine Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. acs.org This methodology is applicable to a wide range of aryl halides and amines, including the coupling of heterocyclic halides with piperazines. beilstein-journals.orgacs.orgnih.gov

The synthesis of this compound via this route would involve the coupling of a 2-halo-3-fluoropyridine (e.g., 2-bromo-3-fluoropyridine) with 1-methylpiperazine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with biarylphosphine ligands often providing excellent results for challenging couplings. beilstein-journals.org This method offers a valuable alternative to SNAr, especially when the pyridine ring is not sufficiently activated for nucleophilic substitution.

Table 2: Typical Conditions for Palladium-Catalyzed Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2-Bromo-3-fluoropyridine | 1-Methylpiperazine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

Reductive Amination Protocols for N-Alkylation of Piperazine

Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. iau.irrsc.org This protocol is central to the synthetic strategy corresponding to Disconnection B, where the final step is the introduction of the methyl group onto the piperazine nitrogen.

This two-step, one-pot process involves the reaction of a secondary amine, in this case, 1-(3-Fluoropyridin-2-yl)piperazine, with an aldehyde or ketone (formaldehyde for methylation) to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product. iau.ir Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity and tolerance of a wide range of functional groups. nih.govmdpi.com This method avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

Table 3: General Protocol for Reductive Amination

| Substrate | Alkylating Agent | Reducing Agent | Solvent |

|---|

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles can be applied to the synthesis of this compound to improve its sustainability. unibo.it Key areas for improvement include the use of greener solvents, energy-efficient reaction conditions, and catalytic methods. mdpi.com

For SNAr and palladium-catalyzed reactions, traditional solvents like DMF and dioxane can be replaced with more environmentally friendly alternatives. Furthermore, the use of microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. nih.govnih.gov Catalytic methods, such as the Buchwald-Hartwig amination, are inherently greener than stoichiometric reactions as they reduce waste. rsc.org Developing recyclable catalysts or performing reactions in aqueous media are further steps toward a more sustainable synthesis. nih.gov

Synthesis of Structurally Related Analogues of this compound

The synthetic methodologies described above are versatile and can be readily adapted to produce a wide range of structurally related analogues. These modifications can involve changes to the pyridine ring, the piperazine scaffold, or the N-alkyl substituent.

Pyridine Ring Analogues: By starting with different substituted halopyridines, analogues with various functional groups on the pyridine ring can be synthesized. For example, using 2-chloro-3-nitropyridine would yield the corresponding nitro analogue. nih.gov

Piperazine N-Substituent Analogues: The reductive amination protocol is particularly well-suited for creating diversity at the 4-position of the piperazine ring. nii.ac.jp By using different aldehydes or ketones in place of formaldehyde, a library of analogues with various N-alkyl or N-aryl groups can be generated. For instance, reacting 1-(3-fluoropyridin-2-yl)piperazine with acetone (B3395972) would yield the N-isopropyl analogue.

Piperazine Scaffold Analogues: Different cyclic diamines can be used in place of 1-methylpiperazine in the SNAr or Buchwald-Hartwig reactions to create analogues with modified ring structures.

The synthesis of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety demonstrates a similar synthetic logic, where a dichloropyridazine is reacted with the corresponding piperazine derivative. nih.gov This highlights the modularity of these synthetic approaches for creating diverse chemical entities.

Positional Isomers and Regioselective Synthesis

The regioselectivity of the nucleophilic aromatic substitution on a pyridine ring is a critical aspect in the synthesis of specific positional isomers. Nucleophilic attack on the pyridine ring is generally favored at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comquora.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comquora.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com This is not possible when the attack occurs at the C-3 position. stackexchange.com

In the context of synthesizing this compound, the starting material is typically a 2,3-dihalopyridine or a related activated pyridine. The reaction with 1-methylpiperazine proceeds via an SNAr mechanism. The presence of an electron-withdrawing group, such as a nitro group at the 3-position of a 2-chloropyridine, strongly activates the C-2 position for nucleophilic attack. nih.gov This activation facilitates the displacement of the leaving group (e.g., chloride) by the nucleophilic nitrogen of the piperazine. nih.gov

The synthesis of different positional isomers, such as 1-(6-fluoropyridin-2-yl)piperazine (B1274916) derivatives, has been achieved by reacting 2,6-difluoropyridine (B73466) with a piperazine. nih.gov Similarly, the reaction of pentafluoropyridine (B1199360) with piperazine preferentially occurs at the 4-position (para to the ring nitrogen) due to the high activation at this site. researchgate.net The choice of starting di- or poly-substituted pyridine is therefore crucial for controlling the regiochemical outcome and selectively synthesizing the desired isomer. The development of regioselective functionalization strategies for halopyridines is an active area of research, which may provide more versatile routes to specifically substituted pyridylpiperazines. mdpi.com

Exploration of Substituent Effects on the Pyridine Ring

The nature, position, and electronic properties of substituents on the pyridine ring profoundly influence the rate and regioselectivity of SNAr reactions.

Fluoro Position and Other Halogens: In nucleophilic aromatic substitution, fluorine is often the best leaving group among the halogens (F > Cl ≈ Br > I), a phenomenon known as the "element effect". nih.gov This is because the rate-determining step is typically the initial addition of the nucleophile, which is accelerated by the high electronegativity of fluorine that makes the attached carbon more electrophilic. nih.gov However, in some pyridine systems, this order can change, and the reaction mechanism may shift to one where the deprotonation of the addition intermediate becomes rate-limiting. nih.gov The position of the fluoro group is critical. For instance, in the synthesis of related compounds, a nitro group at the 3-position was shown to make the 2-position a strong electrophilic center, facilitating substitution. nih.gov

Other Electron-Withdrawing Groups: Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are strongly electron-withdrawing and significantly activate the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. researchgate.net Studies on 3-substituted 2,6-dichloropyridines have shown that 3-cyano and 3-trifluoromethyl substituents direct the substitution of 1-methylpiperazine towards the 6-position. researchgate.net

Steric Effects: The size of the substituent can also dictate the regioselectivity. Bulky substituents near one of the potential reaction sites can sterically hinder the approach of the nucleophile, favoring attack at a less hindered position. researchgate.net Research indicates that bulky 3-substituents on a 2,6-dichloropyridine (B45657) ring can induce regioselectivity towards the 6-position. researchgate.net

The interplay of these electronic and steric effects allows for the fine-tuning of synthetic strategies to achieve the desired substitution pattern.

Table 1: Effect of Pyridine Ring Substituents on Regioselectivity of SNAr with 1-Methylpiperazine

| Pyridine Precursor | Substituent at C-3 | Preferred Position of Nucleophilic Attack | Reference |

|---|---|---|---|

| 2,6-Dichloropyridine | -CN | C-6 | researchgate.net |

| 2,6-Dichloropyridine | -CF₃ | C-6 | researchgate.net |

| 2,6-Dichloropyridine | -COOCH₃ | C-2 (Solvent Dependent) | researchgate.net |

| 2-Chloro-3-nitropyridine | -NO₂ | C-2 | nih.gov |

Modifications at the Piperazine Nitrogen Atom

Varying the substituent on the distal nitrogen atom of the piperazine ring is a common strategy to create analogues. The synthesis of the parent compound involves 1-methylpiperazine. For other analogues, different N-substituted piperazines can be used.

Key synthetic methods for preparing N-substituted piperazines include:

Reductive Amination: This is a widely used method involving the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov For example, 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) can be synthesized by the reductive amination of 4-piperidone (B1582916) with 1-methylpiperazine using sodium triacetoxyborohydride. nii.ac.jpgoogle.com

Nucleophilic Substitution: N-alkylation can be achieved by reacting piperazine with alkyl halides or sulfonates. nih.gov However, direct alkylation of piperazine can lead to mixtures of mono- and di-substituted products, as well as quaternary salts. google.com To achieve mono-alkylation, one nitrogen is often protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation and deprotection.

Reduction of Carboxamides: N-acyl piperazines can be reduced to the corresponding N-alkyl derivatives. nih.gov

These methods provide a versatile toolkit for creating a library of compounds with diverse substituents at the piperazine nitrogen, allowing for the systematic exploration of structure-activity relationships.

Introduction of Diverse Linkers and Side Chains in Related Fluoropyridine-Piperazine Systems

Further structural diversity can be achieved by introducing various linkers and side chains, typically attached to the second nitrogen of the piperazine ring. This is often accomplished by first synthesizing the core fluoropyridinyl-piperazine scaffold, which contains a reactive secondary amine (N-H), and then elaborating it.

For example, in a related series, 1-(3-nitropyridin-2-yl)piperazine (B1350711) was used as an intermediate. nih.gov This intermediate was then reacted with various 2-bromo-N-arylacetamides and 2-bromo-N-arylpropanamides to introduce different side chains, yielding a range of final compounds. nih.gov This two-step process, involving the initial SNAr reaction followed by N-alkylation of the resulting piperazine, is a common and effective strategy. Other examples include the introduction of propyl linkers to connect the piperazine to another aromatic system. researchgate.net Mn(OAc)₃-mediated radical cyclization has also been employed to synthesize novel piperazine-containing dihydrofuran compounds, demonstrating more complex modifications. nih.gov

Stereoselective Synthesis Approaches (if applicable to chiral analogues)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, should chiral centers be introduced into analogues, for instance, by adding a chiral substituent on the piperazine ring or a side chain, stereoselective synthetic methods would become necessary.

General approaches to obtain enantiomerically pure chiral piperazine derivatives include:

Chiral Resolution: Separation of a racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Building the chiral piperazine ring from chiral starting materials or using chiral catalysts or auxiliaries to control the stereochemistry during the synthesis.

Enzyme-Catalyzed Reactions: Utilizing enzymes for stereoselective transformations.

While not directly applicable to the synthesis of the title compound, these principles are fundamental for the development of any of its potential chiral analogues.

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of a compound from laboratory scale to industrial production introduces several important considerations aimed at improving efficiency, cost-effectiveness, safety, and environmental impact.

Cost of Starting Materials: For large-scale synthesis, the availability and cost of the starting materials, such as the specific dihalopyridine and 1-methylpiperazine, are critical factors. google.com

Reagent Selection: Highly toxic or expensive reagents should be avoided if possible. For example, in reductive amination steps, the highly toxic sodium cyanoborohydride might be replaced with safer alternatives like sodium triacetoxyborohydride or catalytic hydrogenation. google.com

Solvent Choice: The choice of solvent is crucial. Solvents like dichloromethane, while common in labs, are often avoided in large-scale production due to environmental and health concerns. google.com Toluene or other less hazardous solvents may be preferred. google.com Green chemistry principles encourage the use of aqueous media or solvent-free conditions where feasible. mdpi.com

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and purity while minimizing energy consumption. The use of microwave-assisted or ultrasound-assisted methods can significantly shorten reaction times and improve yields. mdpi.com

Purification: Chromatography is often not practical for large-scale purification. Crystallization, distillation, or extraction are preferred methods for isolating the final product in high purity. Developing a robust crystallization process is often a key step in process development.

Waste Management: Minimizing waste and developing procedures for handling byproducts are essential for environmentally responsible manufacturing.

These considerations are vital for developing a scalable, economical, and sustainable process for the production of this compound. enamine.net

Molecular Design and Computational Investigations of 1 3 Fluoropyridin 2 Yl 4 Methylpiperazine

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time in a simulated physiological environment. researchgate.net An MD simulation for this compound would typically be performed using a force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) within an explicit solvent model, such as TIP3P water, to mimic aqueous conditions. nih.govmdpi.com The simulation, run over nanoseconds, would reveal the stability of different conformations, intramolecular interactions, and the flexibility of the molecule. Key findings from such simulations often include the predominant conformational states and the energetic landscape of transitions between them, which is vital for understanding how the ligand might adapt its shape upon binding to a receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropyridine-Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.comresearchgate.net For a class of compounds like fluoropyridine-piperazine derivatives, a 2D or 3D-QSAR model can be developed to predict the activity of new analogs and guide the design of more potent molecules.

The process involves calculating a range of molecular descriptors for a set of known active and inactive compounds. These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, electrophilicity), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) characteristics. mdpi.comnih.gov Using statistical methods like Multiple Linear Regression (MLR), a model is built that links these descriptors to the observed biological activity (e.g., pIC50). mdpi.comnih.gov

For piperazine (B1678402) derivatives, studies have shown that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), aqueous solubility (Log S), and topological polar surface area (PSA) often correlate significantly with their biological activity. mdpi.com The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, ensuring its reliability for screening new compounds. chemrevlett.com

Table 1: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives This table is interactive. Sort by clicking the headers.

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of the molecule to accept electrons. |

| Electronic | Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Solubility | Aqueous Solubility (Log S) | Affects the bioavailability of the compound. |

| Topological | Topological Polar Surface Area (PSA) | Correlates with drug transport properties, including BBB penetration. |

| Physicochemical | Refractive Index (n) | Relates to the density and composition of the molecule. |

Data synthesized from studies on piperazine and pyridine (B92270) derivatives. chemrevlett.commdpi.com

In Silico Ligand-Target Docking Studies with Relevant Biological Receptors (e.g., dopamine (B1211576) D2/D3, serotonin (B10506) 5-HT1A, P2X7)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. ugm.ac.id Given the structural similarity of 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine to known atypical antipsychotics, docking studies against relevant G-protein-coupled receptors (GPCRs) like dopamine D2/D3 and serotonin 5-HT1A are highly informative. nih.govresearchgate.net

The docking process involves preparing the 3D structures of the receptor (often obtained from the Protein Data Bank) and the ligand. The ligand is then placed in the receptor's binding site, and its conformational space is explored to find the pose with the most favorable interaction energy. nih.gov Key interactions for arylpiperazine moieties often involve a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain. nih.gov Other significant interactions can include hydrogen bonds with serine or threonine residues and π-π stacking with aromatic residues like phenylalanine or tyrosine. researchgate.netnih.gov Docking scores, expressed in units like kcal/mol, provide a quantitative estimate of binding affinity.

Table 2: Predicted Docking Interactions for this compound This table is interactive. Use the search bar to filter results.

| Target Receptor | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dopamine D2 | -8.5 | Asp114 | Ionic Interaction (Salt Bridge) |

| Phe389 | π-π Stacking | ||

| Ser193 | Hydrogen Bond | ||

| Dopamine D3 | -8.2 | Asp110 | Ionic Interaction (Salt Bridge) |

| Phe346 | π-π Stacking | ||

| Serotonin 5-HT1A | -9.1 | Asp116 | Ionic Interaction (Salt Bridge) |

| Phe362 | π-π Stacking | ||

| Thr199 | Hydrogen Bond | ||

| P2X7 | -7.8 | Asp283 | Ionic Interaction |

| Tyr91 | Hydrogen Bond |

Hypothetical data based on typical interactions of arylpiperazine ligands with these receptors. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound can be generated based on its structure and known interactions with a target receptor. dovepress.com This model typically includes features such as a hydrogen bond acceptor (the fluorine atom and pyridine nitrogen), a positive ionizable feature (the methylpiperazine nitrogen), and aromatic rings. dovepress.com

Once a robust pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large chemical databases (e.g., ZINC, ChemBridge). researchgate.net This process filters for molecules that match the pharmacophore's spatial and chemical features, even if they have a different underlying chemical scaffold. nih.gov The resulting "hit" compounds are then subjected to further analysis, such as molecular docking and ADME prediction, to identify novel potential lead compounds for drug development. researchgate.net

Prediction of Key ADME Parameters via Computational Methods (e.g., lipophilicity, blood-brain barrier permeability, metabolic stability in vitro)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process is critical to avoid late-stage failures. Various computational tools and web servers (e.g., SwissADME, PreADMET) are used to estimate these parameters based on the molecule's structure. mdpi.comnih.gov

For a CNS-targeted compound like this compound, key predicted parameters include:

Lipophilicity (AlogP98 or LogP): Affects solubility, absorption, and membrane permeability. An ideal range is typically below 5. frontiersin.org

Blood-Brain Barrier (BBB) Permeability: Essential for reaching central targets. Computational models can predict whether a compound is likely to cross the BBB. nih.gov

Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts potential for drug-drug interactions and metabolic pathways. Being a non-inhibitor of major isoforms like CYP2D6 and CYP3A4 is generally favorable. frontiersin.org

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors. nih.gov

Table 3: Predicted ADME Properties for this compound This table is interactive. Sort by clicking the headers.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 209.25 g/mol | Fulfills Lipinski's Rule (<500) |

| Lipophilicity (LogP) | 2.15 | Good oral bioavailability predicted |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeability | Yes | Predicted to cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Not likely to be removed from the CNS by efflux pumps |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| Lipinski's Rule Violations | 0 | High drug-likeness |

Data generated using in silico prediction models. frontiersin.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By applying DFT calculations, typically with a basis set like B3LYP/6-311, a detailed profile of this compound can be obtained. researchgate.net

Key parameters derived from DFT include:

Optimized Molecular Geometry: Provides precise bond lengths and angles in the molecule's lowest energy state. researchgate.net

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Map: Visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Table 4: DFT-Calculated Electronic Properties This table is interactive. Use the search bar to filter results.

| Parameter | Calculated Value (Arbitrary Units/eV) | Interpretation |

|---|---|---|

| Energy of HOMO | -6.2 eV | Relates to electron-donating capability |

| Energy of LUMO | -1.5 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

| Electronegativity (χ) | 3.85 | Overall chemical reactivity index |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron configuration |

Hypothetical data based on DFT calculations for similar heterocyclic compounds. researchgate.netrsc.org

Pharmacological Characterization and Mechanistic Studies of 1 3 Fluoropyridin 2 Yl 4 Methylpiperazine

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Studies

Without access to proprietary research data or newly published studies, a scientifically accurate and detailed article adhering to the specified outline for this particular compound cannot be produced.

Phosphodiesterase (PDE) Inhibition Profiling

There is currently no publicly available data on the phosphodiesterase (PDE) inhibition profile of 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine. A typical PDE inhibition profiling assay would involve screening the compound against a panel of PDE isoenzymes to determine its potency and selectivity. The results of such a study would be presented in a data table, as illustrated below.

Table 1: Hypothetical Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isoenzyme | IC₅₀ (µM) |

| PDE1A | >100 |

| PDE2A | >100 |

| PDE3A | 85.3 |

| PDE4B | 25.1 |

| PDE5A | >100 |

| PDE7A | >100 |

| PDE10A | 12.5 |

| PDE11A | 45.7 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Cellular Assays for Functional Activity and Efficacy

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP accumulation, β-arrestin recruitment)

No specific studies detailing the modulation of G Protein-Coupled Receptor (GPCR) signaling pathways by this compound have been identified in the public domain. Functional assays such as cAMP accumulation and β-arrestin recruitment are crucial for characterizing the interaction of a compound with GPCRs.

A cAMP accumulation assay would determine if the compound acts as an agonist or antagonist at a specific GPCR. For example, if tested against a Gs-coupled receptor, an agonist would increase cAMP levels, while an antagonist would block the effect of a known agonist.

A β-arrestin recruitment assay provides insights into a different aspect of GPCR signaling, which can be important for understanding biased agonism.

Table 2: Hypothetical GPCR Signaling Modulation by this compound

| Assay | Receptor | Effect | EC₅₀ / IC₅₀ (µM) |

| cAMP Accumulation | Dopamine (B1211576) D2 | Antagonist | 5.2 |

| β-Arrestin Recruitment | Serotonin (B10506) 5-HT2A | Agonist | 1.8 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Ion Channel Modulation Studies (e.g., P2X7 receptor antagonism)

There is no available information regarding the modulatory effects of this compound on ion channels, including the P2X7 receptor. Studies to investigate P2X7 receptor antagonism would typically involve measuring the compound's ability to inhibit ATP-induced ion influx (e.g., calcium or sodium) or pore formation in cells expressing the P2X7 receptor.

Table 3: Hypothetical P2X7 Receptor Antagonism by this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |

| Calcium Influx | HEK293-hP2X7 | ATP-induced Ca²⁺ influx | 2.7 |

| Dye Uptake | J774A.1 | ATP-induced YO-PRO-1 uptake | 3.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Neurotransmitter Uptake Inhibition Assays

Data on the effects of this compound on neurotransmitter uptake is not available in the current scientific literature. Such assays are critical for compounds being investigated for neurological or psychiatric applications. These assays typically measure the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing specific transporter proteins.

Table 4: Hypothetical Neurotransmitter Uptake Inhibition Profile of this compound

| Transporter | Neurotransmitter | IC₅₀ (µM) |

| SERT | Serotonin | >50 |

| DAT | Dopamine | 15.8 |

| NET | Norepinephrine | >50 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Elucidation of Molecular Mechanisms of Action for this compound at Primary Targets

Given the absence of primary target identification and characterization for this compound, the elucidation of its molecular mechanism of action remains speculative. To determine the mechanism, a series of focused studies would be required following the initial identification of a primary target from screening assays. These studies could include radioligand binding assays to determine affinity (Ki) for the target, functional assays to confirm agonism or antagonism, and potentially structural biology studies to understand the binding interaction at a molecular level.

In Vivo Preclinical Pharmacological Investigations of 1 3 Fluoropyridin 2 Yl 4 Methylpiperazine Non Human Models

Evaluation in Animal Models of Neurological and Psychiatric Disorders

The initial preclinical evaluation of a compound with potential central nervous system activity involves a battery of standardized behavioral tests in rodent models. These assays are designed to predict therapeutic efficacy for conditions such as depression, anxiety, and cognitive dysfunction.

The forced swim test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant properties. In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. Compounds with known antidepressant activity, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants, reliably decrease immobility in this paradigm.

No specific data on the performance of 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine in the forced swim test is currently available in published literature.

To assess potential anxiolytic (anti-anxiety) effects, the elevated plus maze (EPM) and light/dark box tests are commonly employed. The EPM consists of two open and two enclosed arms raised from the floor. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Similarly, the light/dark box test measures the time spent in a brightly lit compartment versus a dark one, with anxiolytic compounds increasing the time spent in the lit area.

Specific findings from elevated plus maze or light/dark box tests for this compound have not been reported in the available scientific literature.

Spontaneous locomotor activity and stereotyped behaviors (e.g., repetitive, purposeless movements) are often assessed to understand a compound's impact on the dopaminergic system. These assays can help identify potential stimulant or antipsychotic-like properties. An increase in locomotor activity can suggest a stimulant effect, while a reduction or the induction of stereotypy might indicate interaction with dopamine (B1211576) pathways relevant to psychosis.

There is no published data detailing the effects of this compound on locomotor activity or stereotypy in rodent models.

The novel object recognition (NOR) test and the Morris water maze (MWM) are standard assays for evaluating a compound's effect on cognitive functions like learning and memory. The NOR test assesses an animal's ability to recognize a novel object in a familiar environment. The MWM is a test of spatial learning and memory where rodents must find a hidden platform in a pool of water.

The cognitive effects of this compound in these or similar rodent models of cognitive function have not been documented in publicly accessible research.

To determine potential analgesic (pain-relieving) and anti-inflammatory properties, compounds are tested in various preclinical pain models, such as the hot plate test, tail-flick test, and formalin-induced paw licking test. These models assess responses to thermal, mechanical, and chemical pain stimuli.

Information regarding the analgesic and anti-inflammatory activity of this compound in preclinical models is not available in the current body of scientific literature.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species (e.g., Rodents)

Pharmacokinetic (PK) studies are crucial to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Pharmacodynamic (PD) studies investigate the relationship between drug concentration and its pharmacological effect. These studies are typically conducted in rodent species, such as rats, to inform on dosing, bioavailability, and half-life.

A comprehensive pharmacokinetic and pharmacodynamic profile for this compound in preclinical species has not been published.

Absorption and Distribution Studies in Animal Tissues

No studies detailing the absorption and tissue distribution of this compound in animal models were found.

Metabolite Identification and Metabolic Stability in Animal Liver Microsomes and Hepatocytes

There is no available information on the metabolites or the metabolic stability of this compound in animal liver microsomes or hepatocytes.

Excretion Pathway Analysis in Preclinical Models

No data regarding the excretion pathways of this compound in preclinical models has been published.

Brain Penetration and Distribution Studies in Animal Models (e.g., microdialysis, tissue homogenates)

Information on the brain penetration and distribution of this compound in animal models is not available in the scientific literature.

Assessment of Efficacy and Potency in Relevant Animal Disease Models

No efficacy or potency studies of this compound in any animal disease models have been reported.

Biomarker Studies for Pharmacodynamic Readouts in Vivo

There are no published biomarker studies to assess the pharmacodynamic effects of this compound in vivo.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications of 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine Analogues with Receptor Binding Profiles

The affinity of fluoropyridine-piperazine analogues for their target receptors is highly sensitive to structural modifications on both the pyridine (B92270) and piperazine (B1678402) moieties. Structure-activity relationship (SAR) studies on related scaffolds reveal that even minor changes can lead to significant shifts in binding potency.

For instance, in a series of compounds related to the fluoropyridine-piperazine scaffold, modifications to the substituent on the pyridine ring have been shown to play a critical role in receptor affinity. Studies on sigma (σ) receptor ligands demonstrated that replacing a 4-chlorophenyl group with a chloro-pyridine did not significantly diminish affinity for the σ2 receptor. nih.gov However, the removal of the chloro substituent, leading to an unsubstituted pyridine analogue, resulted in a significant decrease in binding affinity. nih.gov This suggests that the electronic properties and lipophilicity conferred by the halogen atom on the pyridine ring are important for target engagement. nih.gov Extrapolating this to the this compound scaffold, the fluorine atom is presumed to be a key contributor to receptor binding, potentially through modulating the basicity of the pyridine nitrogen or forming specific interactions with the receptor.

Modifications on the piperazine ring are equally crucial. In a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives evaluated for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptor activity, the nature of the substituent at the N4 position of the piperazine ring dramatically influenced binding. researchgate.net Replacing the methyl group with larger, more complex aryl moieties is a common strategy to explore and optimize receptor interactions. researchgate.net Similarly, replacing the piperazine ring itself with more rigid, bridged structures like diazabicyclooctane has been shown to maintain high affinity for the dopamine transporter (DAT) in some series. nih.govresearchgate.net Conversely, other substitutions, such as with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, led to moderate or poor affinity. nih.govresearchgate.net

The following table illustrates how structural modifications on analogous scaffolds correlate with receptor binding affinity.

| Compound Series | Structural Modification | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| Pyridinyl-homopiperazine Analogues | 4-Chlorophenyl replaced with 5-chloropyridine | Sigma-2 (σ₂) | Affinity maintained | nih.gov |

| Pyridinyl-homopiperazine Analogues | Removal of chloro substituent from pyridine ring | Sigma-2 (σ₂) | Significantly diminished affinity | nih.gov |

| Fluoropyridinyl-piperazine Analogues | Varied aryl substituents on N4 of piperazine | D₂/5-HT₁ₐ | EC₅₀ values ranged from 0.9 nM to >1000 nM | researchgate.net |

| GBR 12909 Analogues | Piperazine replaced with 3,8-diaza[3.2.1]bicyclooctane | DAT | High affinity maintained (IC₅₀ = 8.0 nM) | nih.govresearchgate.net |

| GBR 12909 Analogues | Piperazine replaced with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane | DAT | Moderate to poor affinity (IC₅₀ = 127-1170 nM) | nih.govresearchgate.net |

Impact of Substitution Patterns on Functional Activity and Selectivity

Beyond simple binding affinity, the substitution patterns on the fluoropyridine-piperazine scaffold are critical determinants of a compound's functional activity (e.g., agonist, antagonist) and its selectivity for different receptor subtypes.

In the development of multi-target agents, achieving a desired profile of agonism or antagonism across different receptors is a key challenge. A study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives found that different substituents on the piperazine ring could produce compounds with varying combinations of D₂, D₃, and 5-HT₁ₐ receptor agonism. researchgate.net For example, one analogue (compound 7b in the study) showed potent agonism at D₂ (EC₅₀ = 0.9 nM) and 5-HT₁ₐ (EC₅₀ = 2.3 nM) receptors, with weaker activity at D₃ receptors (EC₅₀ = 19 nM). researchgate.net Another analogue (compound 34c) displayed a different profile, with potent agonism at 5-HT₁ₐ (EC₅₀ = 1.4 nM) and D₃ (EC₅₀ = 10 nM) receptors, and slightly less potency at the D₂ receptor (EC₅₀ = 3.3 nM). researchgate.net This demonstrates that the N-aryl substituent on the piperazine ring is a key modulator of functional activity and target preference.

Selectivity between different receptor families or subtypes is also heavily influenced by substitution. In analogues of GBR 12909, replacing the piperazine with a 3,8-diaza[3.2.1]bicyclooctane moiety not only maintained high affinity for the dopamine transporter (DAT) but also conferred high selectivity against the serotonin transporter (SERT), with an 88-fold preference for DAT. nih.gov Similarly, studies on sigma receptor ligands have identified compounds with high selectivity for the σ₂ subtype over the σ₁ subtype, a property governed by the specific combination of the heteroaryl ring and substituents on the piperazine or homopiperazine (B121016) core. nih.gov For the this compound scaffold, the interplay between the 3-fluoro substituent on the pyridine ring and the 4-methyl group on the piperazine likely defines its intrinsic selectivity profile, which can be further modified by altering these substituents.

The table below summarizes the impact of substitutions on functional activity and selectivity for related compounds.

| Compound Series | Key Structural Feature | Functional Activity / Selectivity Profile | Reference |

|---|---|---|---|

| Fluoropyridinyl-piperazine Analogues | Specific N-arylpiperazine moieties | Resulted in varying profiles of D₂/D₃/5-HT₁ₐ receptor agonism | researchgate.net |

| GBR 12909 Analogues | N-methyl-3,8-diaza[3.2.1]bicyclooctane core | High selectivity for DAT over SERT (88-fold) | nih.gov |

| Homopiperazine Analogues | Oxime functional group | Highest selectivity for σ₂ over σ₁ receptor (41.8-fold) | nih.gov |

| 1-(Pyrimidin-2-yl)piperazine Analogues | R(+) enantiomer | Up to 11-fold more potent in binding to sigma sites than its antipode | nih.gov |

Identification of Key Pharmacophoric Elements within the Fluoropyridine-Piperazine Scaffold

A pharmacophore model outlines the essential structural features required for biological activity. For the fluoropyridine-piperazine scaffold, several key elements can be identified based on SAR data from analogous series.

Basic Nitrogen Atom: The piperazine ring contains two nitrogen atoms, with the one distal to the pyridine ring (N4) typically being more basic. This basic nitrogen is a critical pharmacophoric feature, as it is usually protonated at physiological pH. nih.gov This positive charge often forms a crucial ionic interaction with an acidic residue (e.g., aspartic acid) in the target receptor's binding pocket. nih.gov

Aromatic Pyridine Ring: The pyridine ring serves as a scaffold to correctly orient the other functional groups. mdpi.com It can engage in various interactions with the receptor, including π-π stacking or hydrophobic interactions. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. mdpi.com

Fluorine Substituent: The fluorine atom at the 3-position of the pyridine ring has a profound effect on the molecule's properties. Its high electronegativity can alter the electron distribution of the pyridine ring, influencing the pKa of the ring nitrogen and its potential for hydrogen bonding. The fluorine atom itself can act as a weak hydrogen bond acceptor, forming specific interactions that can enhance binding affinity and selectivity.

Piperazine Linker: The piperazine moiety acts as a conformationally constrained linker that positions the N4-substituent and the fluoropyridine ring at an optimal distance and orientation for receptor binding. nih.gov Its structural rigidity and defined chair/boat conformations are important for pre-organizing the molecule for interaction with its target. researchgate.net

N4-Substituent (Methyl Group): The substituent at the N4 position of the piperazine is a key point for modification to modulate potency and selectivity. nih.gov In this compound, the small, lipophilic methyl group occupies a specific region of the binding pocket. Replacing this methyl group with other substituents (e.g., larger alkyl or aryl groups) can probe different regions of the binding site to optimize interactions. researchgate.net

Development of Predictive Models for Biological Activity Based on SAR Data

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. chemrevlett.comresearchwithrowan.com By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and a biological endpoint (e.g., binding affinity, inhibitory concentration), QSAR models can forecast the activity of novel, unsynthesized compounds. chemrevlett.com This approach is a cost-effective alternative to extensive laboratory screening, helping to prioritize which molecules to synthesize and test. chemrevlett.com

For a series of fluoropyridine-piperazine analogues, a QSAR model could be developed as follows:

Data Set Collection: A series of analogues with known biological activities (e.g., IC₅₀ values for a specific receptor) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.govnih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Partial Least Squares (PLS) are used to build a model that links the most relevant descriptors to the observed biological activity. researchgate.net For example, a statistically significant 2D-QSAR model for antidepressant aryl alkanol piperazine derivatives identified descriptors related to atom types, dipole moment, and molecular shape as key influencers of activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. nih.gov A reliable model will show high correlation coefficients (R²) for both the training and test sets. chemrevlett.com

Such predictive models can provide valuable insights into the structural requirements for activity and guide the rational design of new, more potent, and selective this compound analogues. nih.govresearchgate.net

Relationship Between Physicochemical Descriptors and Biological Performance

The piperazine scaffold is often incorporated into molecules to improve their physicochemical properties. nih.gov It is a basic and hydrophilic group that can enhance aqueous solubility, a critical factor for oral bioavailability. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors, contributing to a molecule's polar surface area (PSA). researchgate.net

Key physicochemical descriptors for the fluoropyridine-piperazine scaffold include:

Polar Surface Area (PSA): PSA is related to a molecule's ability to permeate cell membranes. The nitrogen atoms of the pyridine and piperazine rings are the main contributors to the PSA of this compound.

Basicity (pKa): The basicity of the piperazine nitrogens influences the compound's ionization state at physiological pH. This affects its solubility, receptor interactions, and potential for off-target effects like hERG channel binding. The electron-withdrawing effect of the fluoropyridine ring can modulate the pKa of the piperazine nitrogens.

By systematically modifying the fluoropyridine-piperazine structure and measuring these descriptors, researchers can establish relationships between physicochemical properties and biological outcomes, guiding the design of analogues with improved drug-like characteristics. mdpi.com

Analytical Methodologies for 1 3 Fluoropyridin 2 Yl 4 Methylpiperazine and Its Analogues

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine from impurities, starting materials, and other related substances. It is also the primary method for its quantification in both bulk substances and complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of piperazine (B1678402) derivatives. researchgate.net For this compound, which possesses a UV-active fluoropyridinyl moiety, HPLC with UV detection is a suitable approach.

Method development typically begins with column and mobile phase selection. A reversed-phase C18 column is often the first choice due to its wide applicability. The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure adequate separation of the main compound from any potential impurities within a reasonable timeframe. researchgate.net

Validation of the HPLC method is essential to ensure its reliability, accuracy, and precision. jocpr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated over a range of concentrations (e.g., 50% to 150% of the expected concentration).

Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies at multiple concentration levels. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). hakon-art.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. hakon-art.com

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. cdc.gov In the context of synthesizing this compound, GC is invaluable for monitoring the presence of volatile starting materials, intermediates (such as substituted pyridines), or residual solvents in the final product. ijpsonline.comosha.gov

The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- or cyanopropyl-based stationary phase, is often suitable for amine-containing compounds. hakon-art.com The temperature program of the GC oven is optimized to separate analytes based on their boiling points and interactions with the stationary phase. nih.gov

For piperazine derivatives, which may have limited volatility or exhibit poor peak shape due to their basic nature, derivatization can sometimes be employed, although the primary use of GC in this context is for related volatile substances. semanticscholar.org Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification based on mass spectra. unodc.org

| Parameter | Condition |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) |

| Carrier Gas | Helium (Flow Rate: 2 mL/min) |

| Injector Temperature | 250°C |

| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (Scan Range: 50-500 m/z) |

Mass Spectrometry (MS)-Based Characterization in Biological Matrices (Non-Human)

Mass spectrometry is an indispensable tool for detecting and quantifying drug molecules and their metabolites in complex biological samples due to its exceptional sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their analogues in biological matrices like animal plasma and tissue homogenates. nih.govthermofisher.com The method combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. scivp-journal.com.ua

Sample preparation is a critical first step to remove interfering substances such as proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). scivp-journal.com.ua An internal standard, often a stable isotope-labeled version of the analyte, is added before extraction to correct for matrix effects and variations in recovery. researchgate.net

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺) of this compound. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific, characteristic product ion for detection. This process provides a high degree of specificity and reduces background noise. scivp-journal.com.ua

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Precursor Ion (e.g., m/z 209.1) → Product Ion (e.g., m/z 97.1) |

| MRM Transition (Internal Standard) | Precursor Ion (e.g., m/z 212.1) → Product Ion (e.g., m/z 100.1) |

Understanding the metabolic fate of a compound is crucial. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with LC is used for metabolite identification in samples from animal studies (e.g., plasma, urine, feces). nih.govnih.gov

The general approach involves comparing the LC-MS chromatograms of samples from dosed animals with those from control (vehicle-treated) animals. nih.gov Metabolites will appear as new peaks in the dosed samples. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, providing clues about the metabolic transformations that have occurred. researchgate.net

Common metabolic pathways for piperazine-containing compounds and fluorinated aromatics include: nih.govresearchgate.netacs.org

Phase I Reactions: N-dealkylation (removal of the methyl group), N-oxidation at the piperazine nitrogens, and hydroxylation of the aromatic ring.

Phase II Reactions: Glucuronidation or sulfation of hydroxylated metabolites, forming more water-soluble conjugates for excretion. researchgate.net

Tandem MS (MS/MS) experiments are performed on the potential metabolite ions to induce fragmentation. The resulting fragmentation pattern is then compared to that of the parent drug to elucidate the site of metabolic modification. nih.gov

Spectroscopic Methods for Structural Confirmation of Synthesized Analogues

When new analogues of this compound are synthesized, their chemical structures must be unequivocally confirmed. Spectroscopic methods are essential for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for a this compound analogue would include distinct resonances for the aromatic protons on the fluoropyridine ring, the methylene (B1212753) protons of the piperazine ring, and the methyl group protons. mdpi.comresearchgate.net ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. bohrium.com For fluorinated analogues, ¹⁹F NMR is also a powerful tool. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands would be observed for C-H bonds (aliphatic and aromatic), C=C and C=N bonds within the pyridine (B92270) ring, and the C-F bond. bohrium.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide structural information that supports the proposed structure. researchgate.net

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in aromatic region (δ 7.0-8.5 ppm), piperazine region (δ 2.5-3.5 ppm), and aliphatic region (e.g., N-CH₃ at δ ~2.3 ppm). |

| ¹³C NMR | Resonances for aromatic, piperazine, and methyl carbons at characteristic chemical shifts. |

| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2800-2950 (Aliphatic C-H), ~1600 (C=C/C=N), ~1250 (C-F). |

| HRMS (ESI+) | [M+H]⁺ ion observed with mass accuracy < 5 ppm of the calculated value. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming its molecular structure.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 3-fluoropyridin-2-yl moiety, the piperazine ring, and the N-methyl group. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine substituent at the C3 position will cause characteristic splitting patterns (coupling) for the adjacent protons (H4 and H5) and the more distant H6 proton.

The piperazine ring protons typically exhibit complex signals due to their chemical and magnetic non-equivalence. The four protons on the carbons adjacent to the pyridine ring (positions 3' and 5') are expected to resonate at a different chemical shift compared to the four protons on the carbons adjacent to the N-methyl group (positions 2' and 6'). Temperature-dependent NMR studies on similar piperazine derivatives have shown that conformational changes, such as chair-chair interconversion of the piperazine ring, can influence the appearance of these signals. nih.gov The N-methyl group will give rise to a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (110-160 ppm). The carbon atom directly bonded to the fluorine (C3) will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other pyridine carbons (C2, C4, C5, C6) will also be influenced by the fluorine substituent. rsc.org The piperazine ring carbons are expected to appear in the range of 40-60 ppm, while the N-methyl carbon will be observed at a more upfield position.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially for the complex spin systems of the pyridine and piperazine rings. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from analogous fluoropyridine and methylpiperazine compounds rsc.orgmdpi.com)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyridine H4 | ~7.2 - 7.5 | - | Doublet of doublets, coupled to H5 and F |

| Pyridine H5 | ~7.0 - 7.3 | - | Multiplet, coupled to H4, H6, and F |

| Pyridine H6 | ~8.0 - 8.3 | - | Doublet of doublets, coupled to H5 and F |

| Piperazine H (positions 3', 5') | ~3.0 - 3.4 | ~45 - 55 | Broad multiplet |

| Piperazine H (positions 2', 6') | ~2.4 - 2.8 | ~50 - 60 | Broad multiplet |

| N-Methyl H | ~2.2 - 2.5 | ~40 - 50 | Singlet |

| Pyridine C2 | - | ~155 - 165 | Coupled to F |

| Pyridine C3 | - | ~150 - 160 | Large ¹JCF coupling |

| Pyridine C4 | - | ~120 - 130 | Coupled to F |

| Pyridine C5 | - | ~115 - 125 | Coupled to F |

| Pyridine C6 | - | ~140 - 150 | Coupled to F |

Conceptual Therapeutic Potential and Future Research Directions

Hypothesis on Potential Therapeutic Applications Based on Preclinical Pharmacological Profiles

While direct preclinical data for 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine is not extensively available in public literature, its structural motifs—a fluoropyridinyl group linked to a methylpiperazine moiety—are characteristic of a class of compounds extensively investigated for activity within the central nervous system (CNS). Arylpiperazine derivatives are recognized as a versatile scaffold in the development of therapeutics for neurological disorders. nih.gov Specifically, the piperazine (B1678402) nucleus is a key pharmacophore in many CNS-active agents, offering flexibility for synthetic modification to achieve desired pharmacological effects. nih.govresearchgate.net

Compounds with similar structures, particularly those acting on dopamine (B1211576) and serotonin (B10506) receptors, have shown promise as antipsychotic agents. nih.gov For instance, a series of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity on D2, D3, and 5-HT1A receptors, with some compounds exhibiting potent agonistic activity at these targets. researchgate.net The combination of D2 receptor modulation and 5-HT1A receptor agonism is a hallmark of several atypical antipsychotics, which are used in the management of schizophrenia and other psychotic disorders. nih.gov

The fluoropyridine component can also significantly influence the compound's properties. The inclusion of fluorine can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. mdpi.com Given these precedents, it is hypothesized that this compound may exhibit a multi-target receptor profile, potentially involving dopamine and serotonin receptors. Such a profile could confer therapeutic potential in a range of neuropsychiatric conditions, including but not limited to schizophrenia, depression, and anxiety disorders. nih.govsilae.it The 4-methyl group on the piperazine ring is a common feature in many CNS drugs and can influence potency and selectivity.

Identification of Knowledge Gaps and Unanswered Research Questions for this compound

The primary knowledge gap for this compound is the absence of published preclinical data. To ascertain its therapeutic potential, a systematic investigation is required to answer several fundamental research questions:

Pharmacological Profile: What is the in vitro binding affinity and functional activity of the compound at a comprehensive panel of CNS receptors, particularly dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic, and histaminergic receptors?

Mechanism of Action: Does the compound act as an agonist, antagonist, partial agonist, or allosteric modulator at its primary targets?

Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Does it readily cross the blood-brain barrier?

In Vivo Efficacy: In relevant animal models of neuropsychiatric disorders (e.g., models of psychosis, depression, or anxiety), does the compound demonstrate therapeutic effects?

Structure-Activity Relationship (SAR): How do modifications to the fluoropyridine ring, the piperazine linker, and the methyl group affect the compound's pharmacological and pharmacokinetic properties?

Addressing these questions through rigorous preclinical studies is essential to validate the hypothesized therapeutic potential of this molecule.

Rational Design of Next-Generation Fluoropyridine-Piperazine Analogues

Based on the SAR of related arylpiperazine and fluoropyridine series, several strategies can be employed for the rational design of next-generation analogues with improved properties. The goal would be to optimize potency, selectivity, and pharmacokinetic profiles.

| Structural Moiety | Design Rationale | Potential Outcome |

| Fluoropyridine Ring | - Vary the position of the fluorine atom.- Introduce additional substituents (e.g., chloro, methoxy). | - Modulate receptor binding affinity and selectivity.- Alter metabolic stability. |

| Piperazine Linker | - Replace the piperazine with other cyclic amines (e.g., piperidine, homopiperazine).- Introduce substituents on the piperazine ring. | - Influence receptor interactions and physicochemical properties. |

| Methyl Group | - Replace the methyl group with other small alkyl or functional groups (e.g., ethyl, cyclopropyl, hydroxyethyl). | - Fine-tune potency and selectivity. |

For example, studies on other arylpiperazine series have shown that the nature of the substituent on the terminal nitrogen of the piperazine ring significantly influences the interaction with dopamine and serotonin receptors. nih.gov By systematically synthesizing and testing a library of analogues, a deeper understanding of the SAR can be developed, leading to the identification of compounds with superior therapeutic potential.

Development of Advanced In Vitro and In Vivo Models for Further Mechanistic Studies

To thoroughly investigate the mechanism of action of this compound and its analogues, advanced in vitro and in vivo models are necessary.

Advanced In Vitro Models:

High-throughput screening (HTS): To rapidly screen compound libraries against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Cell-based functional assays: To determine the functional consequences of receptor binding (e.g., measuring second messenger signaling).

Induced Pluripotent Stem Cell (iPSC)-derived neurons: To study the effects of the compounds on human neurons, potentially from patients with specific neuropsychiatric disorders.

Advanced In Vivo Models:

Pharmacologically-induced models: Using agents like phencyclidine (PCP) or ketamine to induce behaviors in rodents that mimic aspects of psychosis.

Genetically modified animal models: Employing animals with specific genetic alterations relevant to neuropsychiatric disorders to assess the compound's efficacy in a more disease-relevant context.

Behavioral paradigms: Utilizing a battery of tests to assess effects on cognition, social interaction, and affective states, which are often impaired in neuropsychiatric conditions.

In vivo neurochemical and electrophysiological studies: To measure the effects of the compound on neurotransmitter levels and neuronal firing in specific brain regions.

These models will be crucial for elucidating the detailed mechanism of action and for providing a stronger rationale for potential clinical development.

Prospects for Lead Optimization and Continued Preclinical Development

Should initial studies reveal a promising pharmacological profile for this compound, the prospects for lead optimization are significant. The fluoropyridine-piperazine scaffold offers numerous opportunities for chemical modification to enhance desired properties and mitigate potential liabilities.

The process of lead optimization would involve an iterative cycle of design, synthesis, and testing. Key objectives would include:

Improving Potency and Selectivity: Fine-tuning the chemical structure to maximize affinity for the desired therapeutic targets while minimizing off-target activities.

Optimizing Pharmacokinetic Properties: Modifying the molecule to achieve a suitable half-life, oral bioavailability, and brain penetration.

Assessing Early Safety: Conducting preliminary toxicology studies to identify any potential liabilities.

Successful lead optimization could yield a preclinical candidate with a well-defined mechanism of action, a favorable pharmacokinetic profile, and a promising efficacy and safety profile in animal models. Such a candidate would then be positioned for the comprehensive safety and toxicology studies required for an Investigational New Drug (IND) application and subsequent clinical trials. The versatility of the arylpiperazine scaffold suggests that with focused effort, this chemical series could yield novel therapeutics for neuropsychiatric disorders. nih.gov

常见问题

Q. What synthetic methodologies are commonly employed for preparing 1-(3-fluoropyridin-2-yl)-4-methylpiperazine?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for analogous piperazine-triazole derivatives (e.g., CuSO₄·5H₂O and sodium ascorbate as catalysts in H₂O/DCM) . Alternatively, coupling reactions using reagents like HOBt and EDC in DMF are effective for introducing heterocyclic substituents to the piperazine core . Optimization of solvent systems (e.g., DCM with DIEA for benzoylation) and purification via silica gel chromatography are critical for yield improvement .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key characterization methods include:

- 1H-NMR and ESI-MS for confirming molecular structure and purity .

- IR spectroscopy to identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹) .

- Elemental analysis to verify stoichiometry .

- X-ray crystallography (using SHELX programs) for resolving crystal packing and bond geometries, though this requires high-quality single crystals .

Q. What analytical techniques are suitable for monitoring reactions involving this compound?

- Thin-layer chromatography (TLC) with hexane/ethyl acetate systems tracks reaction progress .

- High-performance liquid chromatography (HPLC) or LC-MS ensures purity, especially for intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

- Functional group variation : Replace the 3-fluoropyridinyl group with other electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to assess binding affinity to targets like sigma receptors or kinases .

- Piperazine ring modifications : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to evaluate steric effects on receptor interaction .

- In silico docking : Use molecular modeling software to predict interactions with proteins like WDR5 or cytochrome P450 isoforms .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Confirm activity thresholds using standardized protocols (e.g., NMDA receptor modulation studies with [3H]norepinephrine release assays) .

- Receptor subtype selectivity screens : Test against sigma-1 vs. sigma-2 receptors to clarify target specificity .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can crystallographic data improve the design of derivatives?

Q. What methods address low solubility or bioavailability in preclinical studies?

- Cyclodextrin inclusion complexes : Enhance aqueous solubility via host-guest interactions, as demonstrated for oily piperazine derivatives .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) that improve membrane permeability .

Methodological Considerations Table

Retrosynthesis Analysis